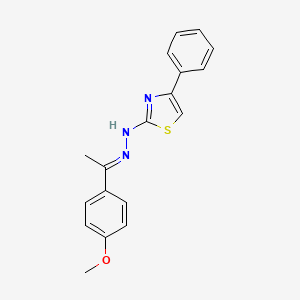![molecular formula C10H13NO2 B11946791 Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- CAS No. 17972-14-4](/img/structure/B11946791.png)
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of methanamines This compound is characterized by the presence of a methylene group attached to a 3,4-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of high-purity reagents and stringent quality control measures are essential to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted phenethylamines .
Wissenschaftliche Forschungsanwendungen
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its effects on neurotransmitter systems.
Wirkmechanismus
The mechanism of action of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring psychedelic compound with a 3,4,5-trimethoxyphenethylamine structure.
Uniqueness
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific methylene linkage to the 3,4-dimethoxyphenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17972-14-4 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
KEXUHJWIXIKGOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



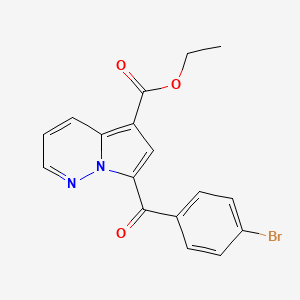
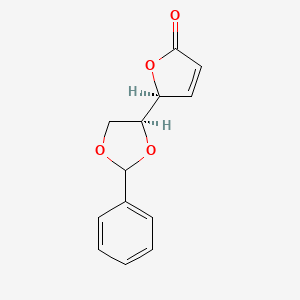
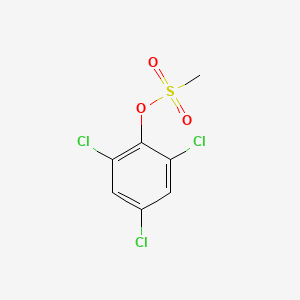
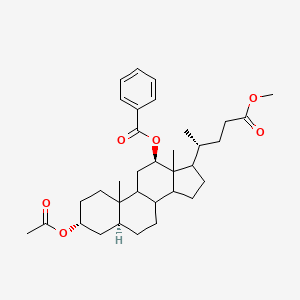
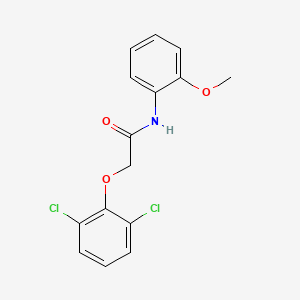
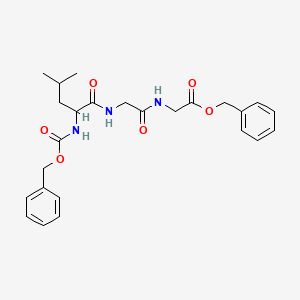
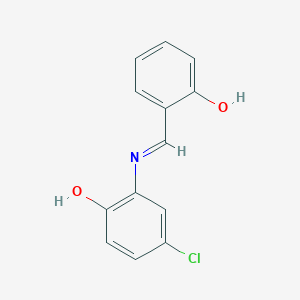
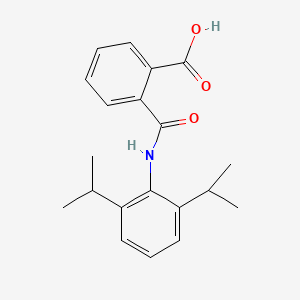
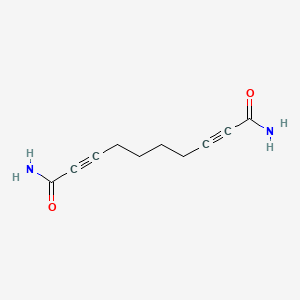

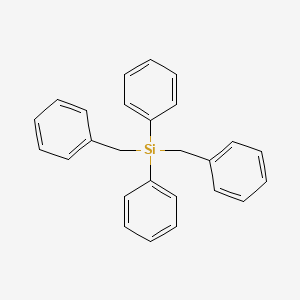
![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
